molecular formula C10H13BrClNO2S B1526103 2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride CAS No. 1354949-62-4

2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride

Cat. No.: B1526103
CAS No.: 1354949-62-4
M. Wt: 326.64 g/mol
InChI Key: BCKBOQRYCJAEPZ-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a bromothiophene ring, a pyrrolidine ring, and a carboxylic acid group, making it a versatile molecule for research and development.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromothiophene-2-carboxylic acid and pyrrolidine.

  • Reaction Steps: The carboxylic acid group is first activated using reagents like thionyl chloride to form an acid chloride. This is then reacted with pyrrolidine to form the corresponding amide.

  • Hydrochloride Formation: The final step involves treating the amide with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound can be synthesized in batch reactors, where precise control over reaction conditions (temperature, pressure, and time) ensures consistent product quality.

  • Purification: The product is purified using crystallization techniques, followed by filtration and drying.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Amines, alcohols, and solvents like dichloromethane.

Major Products Formed:

  • Oxidation: Thiophene-2-carboxylic acid derivatives.

  • Reduction: Thiophene-2-ylmethanol derivatives.

  • Substitution: Various substituted thiophenes.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • 2-(4-Chlorothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride

  • 2-(4-Methylthiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride

  • 2-(4-Methoxythiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride

Uniqueness: 2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro, methyl, or methoxy analogs.

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2-pyrrolidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S.ClH/c11-7-5-8(15-6-7)9(10(13)14)12-3-1-2-4-12;/h5-6,9H,1-4H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKBOQRYCJAEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC(=CS2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-62-4
Record name 1-Pyrrolidineacetic acid, α-(4-bromo-2-thienyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
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2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
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2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Reactant of Route 4
2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Reactant of Route 5
2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Reactant of Route 6
2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride

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